molecular formula C23H16N2O5 B12490769 N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide

Cat. No.: B12490769
M. Wt: 400.4 g/mol
InChI Key: YYOOWWADMLWCBX-UHFFFAOYSA-N
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Description

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C23H16N2O5/c1-14-6-5-9-18-20(26)19(15-7-3-2-4-8-15)23(30-21(14)18)24-22(27)16-10-12-17(13-11-16)25(28)29/h2-13H,1H3,(H,24,27)

InChI Key

YYOOWWADMLWCBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 8-methyl-4-oxo-3-phenylchromen-2-carboxylic acid with 4-nitroaniline under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or hydrochloric acid and may be carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide can be compared with other chromen-2-yl derivatives, such as:

  • N-(4-oxo-3-phenylchromen-2-yl)-4-nitrobenzamide
  • N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-aminobenzamide
  • N-(8-methyl-4-oxo-3-phenylchromen-2-yl)-4-chlorobenzamide

These compounds may share similar chemical properties and biological activities but differ in their specific substituents, leading to variations in their reactivity, potency, and applications.

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